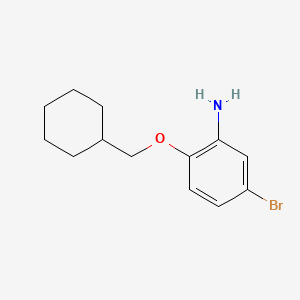

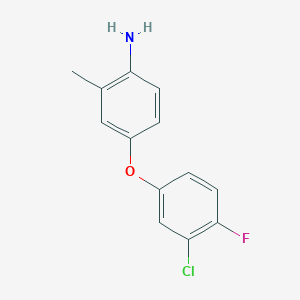

5-Bromo-2-(cyclohexylmethoxy)phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented. For instance, an efficient synthesis of a brominated pyridine derivative is described, which involves a series of reactions including methoxylation, oxidation, and nucleophilic substitution, leading to the desired product with an overall yield of 67% . Similarly, brominated trihalomethylenones are used as precursors in the synthesis of various heterocycles, showcasing the versatility of brominated compounds in synthetic chemistry . Regiospecific bromination of trihaloalkenones is also reported, yielding high purity brominated products that serve as intermediates in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structures of brominated compounds are often characterized by X-ray diffraction. For example, the crystal and molecular structures of a cyclohexenylamine derivative are determined, revealing a half-chair conformation of the cyclohexenyl ring and the orientation of substituents . Another study reports a distorted semi-chair conformation of a similar cyclohexenylamine compound . These studies highlight the conformational aspects of cyclohexenyl rings in brominated compounds, which could be relevant to the structure of 5-Bromo-2-(cyclohexylmethoxy)phenylamine.

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The brominated precursors are used in cyclocondensation reactions, substitution reactions, and cycloaddition reactions to synthesize pyrazoles and other heterocycles . Additionally, brominated phenylpyridine complexes are applied in oxidation/Suzuki coupling reactions, demonstrating the utility of brominated compounds in facilitating bond-forming processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. For instance, the thermal properties and phase transitions of lanthanide complexes with brominated ligands are studied using differential scanning calorimetry, revealing solid-solid phase transitions . Luminescent properties are also observed in cyclopalladated and cyclometalated complexes with brominated ligands, with emission peaks in the visible spectrum . These properties are indicative of the potential physical and chemical behaviors of brominated aromatic amines like 5-Bromo-2-(cyclohexylmethoxy)phenylamine.

Scientific Research Applications

1. Potential Metabolic Pathways in Rats

A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites, suggesting multiple metabolic pathways. These findings provide insights into the metabolic fate of similar brominated phenethylamines, including 5-Bromo-2-(cyclohexylmethoxy)phenylamine (Kanamori et al., 2002).

2. Synthesis of Pyrimidine Derivatives and Antimicrobial Activity

Research on the synthesis of novel pyrimidine derivatives using compounds similar to 5-Bromo-2-(cyclohexylmethoxy)phenylamine was carried out. The synthesized derivatives exhibited potential antimicrobial activity, highlighting the application of such compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

3. Antiviral Activity in Pyrimidine Derivatives

Another study explored the synthesis of pyrimidine derivatives, including those with a structure related to 5-Bromo-2-(cyclohexylmethoxy)phenylamine. These compounds demonstrated antiviral activity, particularly against retroviruses, suggesting their potential use in antiviral therapeutics (Hocková et al., 2003).

4. Role in Synthesis of Complex Organic Compounds

The compound has been explored as a precursor in the synthesis of complex organic compounds, such as triazolylmethyl-pyrimidines and other heterocyclic structures. This showcases its utility in organic synthesis and the creation of novel chemical entities (Aquino et al., 2017).

5. Applications in Drug Synthesis

The related compound 5-bromo-3-(trifluoromethyl)phenylamine was used in the synthesis of nilotinib, an anticancer drug. This indicates that 5-Bromo-2-(cyclohexylmethoxy)phenylamine could have potential applications in the synthesis of pharmaceutical drugs (Wang, 2009).

6. Utility in Electrophysiological Studies

Compounds structurally related to 5-Bromo-2-(cyclohexylmethoxy)phenylamine have been used in electrophysiological studies to understand receptor-mediated responses in the brain, indicating its potential application in neuroscience research (Corradetti et al., 2005).

properties

IUPAC Name |

5-bromo-2-(cyclohexylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYACYMKRWGZHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(cyclohexylmethoxy)phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)